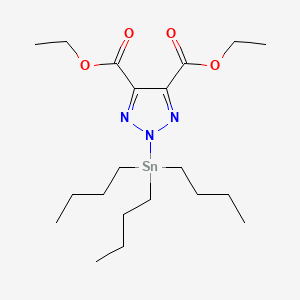
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is an organotin compound that features a triazole ring substituted with diethyl ester groups and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of a triazole precursor with a tributylstannyl reagent under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction, where the triazole precursor is reacted with tributyltin chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or aliphatic compounds, facilitated by the stannyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling and stannylation reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Explored for its use in the fabrication of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The triazole ring also contributes to the compound’s reactivity by providing a stable framework for functionalization .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2E)-3-(tributylstannyl)-2-propenylphosphonate: Another organotin compound with similar reactivity and applications.
2-(Tri-n-butylstannyl)pyrazine: A related compound with a pyrazine ring instead of a triazole ring
Uniqueness
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications. The presence of both ester and stannyl groups allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
62676-59-9 |
|---|---|
Molecular Formula |
C20H37N3O4Sn |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
diethyl 2-tributylstannyltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4.3C4H9.Sn/c1-3-14-7(12)5-6(10-11-9-5)8(13)15-4-2;3*1-3-4-2;/h3-4H2,1-2H3,(H,9,10,11,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LBWPSDGKNHOTCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1N=C(C(=N1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















